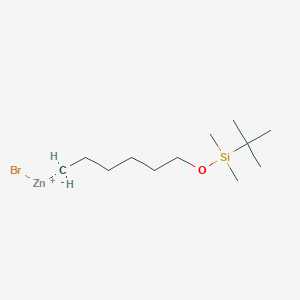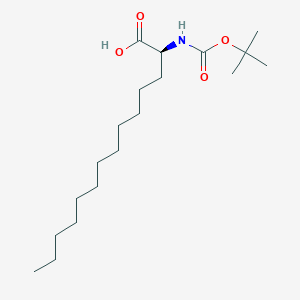
(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is a laboratory reagent commonly used in organic synthesis. It is a highly reactive, colorless, and odourless compound, and it is most often used as a catalyst in organic reactions. This compound is a magnesium-based organomagnesium halide, and it is typically used in the synthesis of organic compounds, such as alcohols, amines, and esters.
Wirkmechanismus
The mechanism of action of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is based on the formation of a magnesium-thiophen-2-yl chloride complex. This complex acts as a catalyst for the reaction of trichloroacetic acid with the thiophen-2-yl chloride, producing the desired (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether.
Biochemical and Physiological Effects
(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is a laboratory reagent and is not intended for use in humans or animals. Therefore, there are no known biochemical or physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is its high reactivity. This makes it an ideal reagent for the synthesis of organic compounds, such as alcohols, amines, and esters. The main limitation of this compound is its high cost, which can make it difficult to use in large-scale laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether. These include its use in the synthesis of new materials for use in solar cells, batteries, and other electronic devices, as well as its use in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, further research could be conducted to explore the potential of this compound as a catalyst for other organic reactions. Finally, research could be conducted to explore the potential of this compound to be used in the synthesis of new and innovative materials.
Synthesemethoden
The synthesis of (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is a two-step process. In the first step, a magnesium halide is reacted with a thiophen-2-yl chloride in an ether solvent. This reaction produces a magnesium-thiophen-2-yl chloride complex. In the second step, the complex is reacted with three equivalents of trichloroacetic acid in an ether solvent. This reaction produces the desired (3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether.
Wissenschaftliche Forschungsanwendungen
(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in ether, is widely used in scientific research. It is used in the synthesis of organic compounds, such as alcohols, amines, and esters. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, it is used in the synthesis of new materials for use in solar cells, batteries, and other electronic devices.
Eigenschaften
IUPAC Name |
magnesium;3,4,5-trichloro-2H-thiophen-2-ide;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3S.ClH.Mg/c5-2-1-8-4(7)3(2)6;;/h;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFZDRTJAHMYVSV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(S1)Cl)Cl)Cl.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4MgS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-Trichlorothiophen-2-yl)magnesium chloride, 0.50 M in Ether | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-Methoxy-4-[(E)-prop-1-enyl]bicyclo[2.2.2]octane](/img/structure/B6295008.png)